4-Chloro-5-ethyl-2,6-dimethylpyrimidine

Descripción general

Descripción

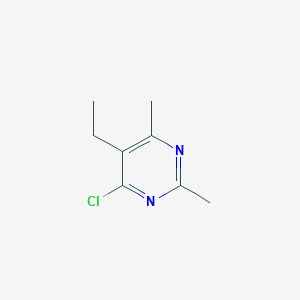

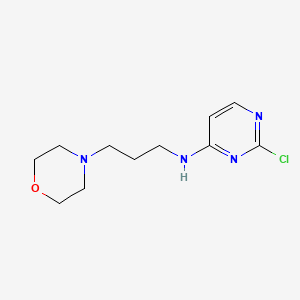

4-Chloro-5-ethyl-2,6-dimethylpyrimidine is an organic compound with the empirical formula C8H11ClN2 and a molecular weight of 170.64 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis

The molecular structure of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine is represented by the SMILES string ClC1=C(CC)C©=NC©=N1 .Chemical Reactions Analysis

The compound has been involved in the synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives . The reaction was performed under microwave conditions, which decreased the reaction time from several hours to a few minutes or seconds compared to the results obtained with conventional heating .Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.64 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación

Anticancer Applications

4-Chloro-5-ethyl-2,6-dimethylpyrimidine: is a key scaffold in the synthesis of compounds with potential anticancer properties. Pyrimidine derivatives are known to exhibit a range of biological activities, including antitumor effects. They can act as DNA topoisomerase II inhibitors, crucial for the replication of cancer cells, and have been used in the development of antitubercular agents .

Antimicrobial and Antifungal Activities

The pyrimidine core is also significant in the development of antimicrobial and antifungal agents. The structural diversity of pyrimidine allows for the synthesis of various derivatives that can be potent against a wide spectrum of microbial and fungal pathogens .

Cardiovascular Therapeutics

Derivatives of pyrimidine, such as those that can be synthesized from 4-Chloro-5-ethyl-2,6-dimethylpyrimidine , are used in cardiovascular drugs. These compounds can exhibit antihypertensive effects and are used in the treatment of various cardiovascular diseases .

Anti-Inflammatory and Analgesic Properties

Pyrimidine derivatives have been reported to possess anti-inflammatory and analgesic activities. This makes them valuable in the development of new medications for the treatment of chronic pain and inflammatory conditions .

Antidiabetic Agents

The pyrimidine moiety is a component in the synthesis of antidiabetic drugs. These compounds can act as DPP-IV inhibitors, which are important in the regulation of insulin levels and glucose metabolism .

Synthesis of Vitamin B1

4-Chloro-5-ethyl-2,6-dimethylpyrimidine: serves as a key intermediate in the synthesis of Vitamin B1 (thiamine), which is essential for the proper functioning of the nervous system and metabolism .

Safety and Hazards

While specific safety and hazard information for 4-Chloro-5-ethyl-2,6-dimethylpyrimidine is not available, general safety measures for handling chemicals should be followed. These include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .

Propiedades

IUPAC Name |

4-chloro-5-ethyl-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-4-7-5(2)10-6(3)11-8(7)9/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADHSYWCRTYDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-ethyl-2,6-dimethylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)

![4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1425590.png)

![3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1425591.png)